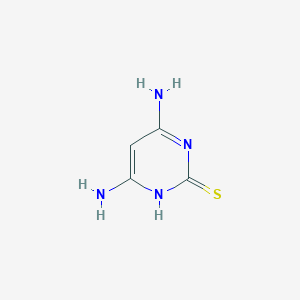

4,6-Diamino-2-mercaptopyrimidine

Übersicht

Beschreibung

4,6-Diamino-2-mercaptopyrimidine (DAMP, C₄H₆N₄S) is a heterocyclic compound featuring a pyrimidine core substituted with two amine (-NH₂) groups at positions 4 and 6 and a thiol (-SH) group at position 2. This structure confers strong chelating properties, enabling its use in coordination polymers, catalysis, and heavy metal adsorption . Key physical properties include a melting point of 192°C, density of 1.78 g/cm³, and solubility in polar solvents . Its reactivity is influenced by nucleophilic thiol and amino groups, facilitating applications in organic synthesis, corrosion inhibition, and nanomaterial assembly .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diamino-2-mercaptopyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve heating and the use of solvents such as ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Diamino-2-mercaptopyrimidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfinic acid derivatives using oxidizing agents like hydrogen peroxide.

Substitution: The amino and mercapto groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Substitution: Carboxylic acid chlorides and other electrophiles are used for acylation reactions.

Major Products:

Oxidation: Sulfinic acid derivatives.

Substitution: Acylated derivatives such as 2-acylthio-4,6-diaminopyrimidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

DAMP derivatives have shown significant potential in cancer therapy. A notable study synthesized several mercaptopyrimidine derivatives that exhibited potent biological activities, including antiproliferative effects against cancer cells. One derivative, SCR7, was identified as a DNA Ligase IV inhibitor, targeting a key enzyme involved in DNA repair mechanisms. This inhibition leads to increased cytotoxicity in cancer cells, making it a promising candidate for further development as a therapeutic agent .

Table 1: Summary of Anticancer Activity of DAMP Derivatives

| Compound | Target | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| SCR7 | DNA Ligase IV | Inhibition of NHEJ | 27 |

| SCR116 | Cancer Cells | Induces cell cycle arrest | 15 |

| SCR132 | Cancer Cells | Enhances radiation sensitivity | 10 |

Coordination Chemistry

Catalytic Applications

DAMP has been utilized in the synthesis of coordination polymers. A study demonstrated the formation of a silver coordination polymer using DAMP as a ligand. This polymer exhibited remarkable catalytic activity in the Hantzsch synthesis of polyhydroquinolines under mild conditions. The catalyst was characterized by various techniques, confirming its stability and reusability over multiple cycles without significant loss of activity .

Table 2: Catalytic Performance of DAMP-Based Coordination Polymer

| Reaction Type | Conditions | Yield (%) | Reusability (Cycles) |

|---|---|---|---|

| Hantzsch Synthesis | Mild temperature | 85 | 4 |

| Polyhydroquinoline Formation | Hydrothermal synthesis | 90 | 5 |

Corrosion Inhibition

Corrosion Protection

DAMP has also been investigated as a corrosion inhibitor for copper in saline environments. Experimental studies indicated that DAMP effectively reduced corrosion rates in 3.5 wt.% NaCl solutions. The mechanism involves the adsorption of DAMP molecules onto the copper surface, forming a protective layer that mitigates corrosion processes .

Table 3: Corrosion Inhibition Efficiency of DAMP

| Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.5 | 0.12 | 70 |

| 1.0 | 0.05 | 85 |

| 1.5 | 0.02 | 90 |

Synthesis and Characterization

The synthesis of DAMP and its derivatives typically involves condensation reactions with various aldehydes or other heterocyclic compounds, leading to diverse structural modifications that enhance biological activity or catalytic properties . Characterization techniques such as FT-IR, XRD, and TGA are commonly employed to confirm the successful synthesis and structural integrity of these compounds.

Wirkmechanismus

The mechanism of action of 4,6-diamino-2-mercaptopyrimidine varies depending on its application:

Chelating Agent: It forms stable complexes with metal ions, enhancing their catalytic activity in organic reactions.

Corrosion Inhibitor: It adsorbs onto metal surfaces, forming a protective layer that inhibits corrosion.

Antibacterial Agent: When used to modify nanoparticles, it enhances their antibacterial activity by disrupting bacterial cell membranes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in the Mercaptopyrimidine Family

DAMP belongs to a broader class of mercaptopyrimidines. Key analogs include:

Key Differences :

- Reactivity: DAMP’s dual amino groups enhance chelation compared to AMP or DHMP, making it superior in metal coordination (e.g., Ag-CP catalysts achieve >90% yield in Hantzsch reactions vs. other ligands) .

- Stability : DHMP’s hydroxyl groups reduce thermal stability, limiting its use in high-temperature catalysis .

Catalytic Performance

DAMP-based catalysts exhibit unique advantages over other ligands:

Table 1: Comparison of Catalysts in Hantzsch Reactions

| Catalyst | Yield (%) | Recyclability (Cycles) | Reaction Time (h) |

|---|---|---|---|

| Ag-CP (DAMP-based) | 92–95 | 4 | 1.5 |

| Ni-MOF (DAMP ligand) | 85–88 | 3 | 2.0 |

| Homogeneous Cu catalysts | 80–82 | 0 | 3.5 |

Synergistic Effects: DAMP’s thiol and amino groups stabilize metal centers (e.g., Ag⁺ in Ag-CP), enhancing catalytic activity and recyclability .

Adsorption Capacity in Heavy Metal Removal

DAMP-modified metal-organic frameworks (MOFs) outperform other adsorbents:

Table 2: Hg²⁺ Adsorption Efficiency

| Adsorbent | Maximum Capacity (mg/g) | Selectivity |

|---|---|---|

| Zr-MOF (DAMP-modified) | 435 | High (S/N sites) |

| UiO-66-NH₂ (unmodified) | 210 | Moderate |

| Activated Carbon | 150 | Low |

Mechanism: DAMP’s thiol and amino groups act as soft Lewis bases, forming strong bonds with Hg²⁺ .

Corrosion Inhibition Efficiency

DAMP shows superior inhibition compared to cysteine in copper corrosion:

Table 3: Inhibition in 3.5% NaCl Solution

| Inhibitor | Efficiency (%) | Concentration (mM) |

|---|---|---|

| DAMP | 94 | 1.0 |

| Cysteine | 78 | 1.0 |

| 6-Mercaptohexanoic acid | 65 | 1.0 |

Mechanism: DAMP forms a protective film via chemisorption of thiol and amino groups on copper surfaces .

Photophysical Properties in Nanocluster Assembly

DAMP-stabilized Au nanoclusters (DPT-AuNCs) exhibit enhanced luminescence vs. other ligands:

Table 4: Quantum Yield (QY) of Au Nanoclusters

| Ligand | QY (%) | Emission Color |

|---|---|---|

| DAMP (with citric acid) | 17.31 | Red |

| 4-Amino-6-hydroxy-2-mercaptopyrimidine | 8.2 | Green |

| 2-Mercaptopyrimidine | 5.1 | Blue |

Advantage: DAMP’s amino groups facilitate hydrogen bonding, improving assembly and luminescence .

Table 5: Antiviral Activity of Organotin Polymers

| Compound | Virus Inhibited | % Inhibition |

|---|---|---|

| Dibutyltin-4,6-diaminopyrimidine | HSV-1 | 30 |

| Dibutyltin-DAMP | Vaccinia | 20 |

Limitation: The thiol group may reduce DNA-binding affinity compared to purely amino-substituted analogs .

Biologische Aktivität

4,6-Diamino-2-mercaptopyrimidine (DAMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with DAMP, including its mechanisms of action, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₄H₆N₄S

- Molecular Weight : 142.18 g/mol

- Appearance : Light orange to yellow to green solid

- Melting Point : 300 °C (dec.)

The presence of amino and mercapto groups in its structure contributes to its reactivity and interaction with biological targets.

Anticancer Activity

DAMP has been investigated for its anticancer properties, particularly through its metal complexes. Studies indicate that complexes formed with palladium (Pd) and silver (Ag) exhibit significant cytotoxic effects against various cancer cell lines.

- DNA Intercalation : The metal complexes of DAMP intercalate into DNA, inhibiting polymerase activity and preventing DNA replication. This leads to increased viscosity and cross-linking of DNA strands, ultimately inducing apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The coordinated metal ions facilitate the generation of ROS, which can damage cellular components and trigger cell death pathways .

- Hematological Impact : Studies show that these complexes not only reduce tumor size but also positively affect hematological parameters such as red blood cell count and hemoglobin levels compared to untreated controls .

Case Study: Efficacy Against Ehrlich Ascites Carcinoma

In a study involving Ehrlich ascites carcinoma (EAC) models, treatment with DAMP complexes led to a reduction in tumor cell counts from 220 × 10^6 cells/cm³ in control groups to as low as 30.4 × 10^6 cells/cm³ with the most effective complex formulations . This demonstrates the potential for DAMP-based therapies in cancer treatment.

Antimicrobial Activity

DAMP exhibits notable antimicrobial properties, acting against both bacterial and fungal strains. Its mechanism involves the inhibition of nucleic acid synthesis, which is crucial for microbial growth.

In Vitro Studies

- Bacteriostatic Activity : Research indicates that DAMP derivatives inhibit tRNA synthesis in Escherichia coli and yeast tRNA, showcasing their potential as antimicrobial agents .

- Metal Complexes : The antimicrobial efficacy is enhanced when DAMP is coordinated with metal ions such as silver and palladium. These complexes have shown broad-spectrum activity against various pathogens .

Structural Chemistry

The coordination chemistry of DAMP has been explored extensively, revealing rich structural diversity among its metal complexes. These studies highlight how modifications in ligand structure can influence biological activity.

| Complex Type | Metal Ion | Biological Activity |

|---|---|---|

| Pd Complex | Palladium | Significant anticancer activity against EAC |

| Ag Complex | Silver | Broad-spectrum antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the key experimental methods for synthesizing and characterizing 4,6-diamino-2-mercaptopyrimidine (DAMP)?

DAMP is typically synthesized via condensation reactions involving thiourea and substituted malononitriles under controlled acidic or basic conditions. Characterization involves spectroscopic techniques:

- FTIR to confirm functional groups (e.g., S-H stretching at ~2706 cm⁻¹, N-H bending) .

- NMR (¹H and ¹³C) to resolve tautomeric forms (thiol vs. thione) and hydrogen bonding .

- UV-Vis spectroscopy to study electronic transitions influenced by solvent polarity .

- Elemental analysis and mass spectrometry to validate purity and molecular weight .

Q. How can DAMP be evaluated as a corrosion inhibitor for copper in saline environments?

Methodology includes:

- Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to measure inhibition efficiency (e.g., 93.2% at 2.0 mM DAMP in 3.5 wt% NaCl) .

- Weight loss experiments to correlate inhibitor concentration and temperature effects (efficiency decreases at higher temperatures) .

- SEM/EDS to analyze surface morphology and confirm adsorption of DAMP via S and N atoms .

- Quantum chemical calculations (e.g., DFT) to model adsorption geometry (parallel orientation of pyrimidine ring on Cu surface) .

Advanced Research Questions

Q. How does DAMP enhance synergistic antibacterial effects in nanohybrid systems?

In antibacterial studies (e.g., DAMP-conjugated gold nanoclusters with daptomycin):

- Experimental design : Covalent conjugation vs. physical mixing to isolate synergistic effects .

- Mechanistic assays :

- Contradiction analysis : Synergy may vary with bacterial strain (e.g., stronger efficacy against MRSA than Gram-negative species) .

Q. What strategies optimize DAMP-functionalized MOFs for heavy metal adsorption?

For Hg(II) or Pb(II) removal:

- MOF engineering : Post-synthetic modification of Zr-MOFs with DAMP to introduce S/N donor sites .

- Adsorption studies :

- XPS analysis to confirm binding mechanisms (e.g., Hg–S/N coordination) .

Q. How does solvent polarity influence the tautomeric equilibrium of DAMP?

Advanced spectroscopic and computational approaches:

- Solvent-dependent FTIR/UV-Vis : Thione form dominates in polar solvents (DMSO, methanol), while thiol form prevails in cyclohexane .

- DFT calculations : Predict vibrational spectra and tautomer stability (e.g., solvent polarity alters HOMO-LUMO gaps) .

- Contradiction resolution : Discrepancies in experimental vs. predicted S-H stretching bands due to overlapping –CH₃ vibrations .

Q. What catalytic applications arise from DAMP-based coordination polymers?

Example: Ag-DAMP coordination polymer (Ag-CP) for Hantzsch synthesis:

- Catalytic efficiency : Compare turnover frequency (TOF) with traditional catalysts (e.g., Al₂O₃) .

- Substrate scope : Test aldehydes with varying electronic profiles (electron-rich vs. electron-deficient) .

- Reusability studies : Conduct 5+ reaction cycles to assess stability via PXRD and ICP-OES .

Q. How can DAMP derivatives act as antiviral agents via nucleoside analog mechanisms?

For organotin-DAMP polymers:

- Antiviral assays : Measure viral replication inhibition (e.g., 20% vaccinia inhibition) using plaque reduction assays .

- Mechanistic probes :

- Toxicity profiling : Compare selectivity indices (IC₅₀ vs. CC₅₀) in mammalian cell lines .

Q. Data Contradiction Analysis

Q. Why does DAMP’s corrosion inhibition efficiency decrease at elevated temperatures?

- Thermodynamic analysis : Adsorption shifts from chemical (strong, exothermic) to physical (weak, entropy-driven) with rising temperature .

- Contradiction : Higher temperatures may disrupt DAMP’s planar adsorption geometry, reducing surface coverage .

Q. How do conflicting reports on DAMP’s antibacterial efficacy arise?

- Strain specificity : Variability in bacterial membrane composition (e.g., MRSA vs. E. coli) affects DAMP penetration .

- Nanocarrier design : Differences in AuDAMP particle size (5–50 nm) alter cellular uptake kinetics .

Q. Methodological Recommendations

- For tautomer studies : Combine solvent-dependent NMR with DFT to resolve equilibrium shifts .

- For MOF optimization : Use post-synthetic modification to preserve crystallinity while enhancing adsorption sites .

- For corrosion studies : Pair electrochemical tests with molecular dynamics simulations to model inhibitor-surface interactions .

Eigenschaften

IUPAC Name |

4,6-diamino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWOHUJKPKOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061395 | |

| Record name | 4,6-Diamino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-39-3 | |

| Record name | 4,6-Diamino-2-mercaptopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thio-6-aminocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-2-mercaptopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 4,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Diamino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-diaminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIO-6-AMINOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VP6I0FY3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.